(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile
Overview
Description
(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile is a complex organic compound with a unique structure that combines a pyrimidine ring fused with a pyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrimidine ring, followed by the construction of the pyrrolizine ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced techniques such as catalytic oxidation and response surface methodology can help in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions might require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Piperacillin Related Compound E: A compound related to the antibiotic piperacillin, used in pharmaceutical research.
Uniqueness
What sets (6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile apart is its unique fused ring structure, which imparts specific chemical and physical properties
Properties
IUPAC Name |
(6E)-6-(dimethylaminomethylidene)-1-phenyl-7,8-dihydropyrimido[4,5-b]pyrrolizine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-23(2)11-14-8-9-24-18(14)15(10-20)17-19(24)16(21-12-22-17)13-6-4-3-5-7-13/h3-7,11-12H,8-9H2,1-2H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHOGAGGKSHSG-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN2C1=C(C3=C2C(=NC=N3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCN2C1=C(C3=C2C(=NC=N3)C4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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